molecular formula C13H7N B11914099 3,6-Diethynylquinoline

3,6-Diethynylquinoline

Cat. No.: B11914099
M. Wt: 177.20 g/mol
InChI Key: JCYWXAYAZPTOJN-UHFFFAOYSA-N
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Description

3,6-Diethynylquinoline is an organic compound with the molecular formula C13H7N It is a derivative of quinoline, characterized by the presence of ethynyl groups at the 3 and 6 positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethynylquinoline typically involves the functionalization of quinoline derivatives. One common method is the Sonogashira coupling reaction, where a halogenated quinoline derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diethynylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of quinoline-3,6-dione.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3,6-Diethynylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3,6-Diethynylquinoline in biological systems involves its interaction with cellular components. The ethynyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The quinoline ring can intercalate into DNA, causing structural changes that inhibit replication and transcription.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the ethynyl groups.

    2,4-Diethynylquinoline: Another derivative with ethynyl groups at different positions.

    3,6-Dibromoquinoline: A halogenated derivative used as a precursor in Sonogashira coupling reactions.

Uniqueness: 3,6-Diethynylquinoline is unique due to the presence of ethynyl groups at the 3 and 6 positions, which impart distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C13H7N

Molecular Weight

177.20 g/mol

IUPAC Name

3,6-diethynylquinoline

InChI

InChI=1S/C13H7N/c1-3-10-5-6-13-12(7-10)8-11(4-2)9-14-13/h1-2,5-9H

InChI Key

JCYWXAYAZPTOJN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=CC(=CN=C2C=C1)C#C

Origin of Product

United States

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